molecular formula C17H14BrN5O3S B2504738 Bromuro de 3-(3-metoxifenil)-6-(4-nitrofenil)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina CAS No. 1179396-74-7

Bromuro de 3-(3-metoxifenil)-6-(4-nitrofenil)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina

Número de catálogo: B2504738
Número CAS: 1179396-74-7
Peso molecular: 448.3
Clave InChI: NLHJIBRYGXDOIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C17H14BrN5O3S and its molecular weight is 448.3. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Overview

Research has shown that derivatives of this compound exhibit significant antitumor properties against a variety of cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the anticancer potential of these derivatives across 60 different cancer cell lines , including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • Central nervous system cancer
  • Melanoma
  • Ovarian cancer
  • Renal cancer
  • Prostate cancer
  • Breast cancer

Findings

The results indicated that many derivatives displayed considerable cytotoxicity against these cancer types. For instance, specific modifications to the molecular structure—such as substituting hydrogen atoms with ethyl or pentyl groups—enhanced the antitumor efficacy against breast cancer cells (MDA-MB-468) significantly. These findings suggest that the compound could serve as a promising scaffold for developing new anticancer agents.

Study 1: Anticancer Activity Assessment

In a comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry, researchers synthesized several derivatives of 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. The study utilized the sulforhodamine B assay , a standard method for assessing cell viability and cytotoxicity. The results demonstrated that many compounds exhibited potent antineoplastic activity across multiple cancer cell lines.

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through various pathways. The studies suggested that they could inhibit specific signaling pathways crucial for tumor growth and survival.

Potential Therapeutic Applications

Given their promising antitumor activity, derivatives of 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are being explored for their potential use in:

  • Targeted Cancer Therapy : Their ability to selectively induce cell death in tumor cells positions them as candidates for targeted therapies.
  • Combination Therapies : These compounds may enhance the efficacy of existing chemotherapeutic agents when used in combination treatments.

Actividad Biológica

3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a triazole and thiadiazine moiety. The presence of methoxy and nitro groups on the phenyl rings contributes to its biological activity.

Antitumoral Activity

Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antitumoral properties. A study demonstrated that these compounds inhibit tubulin polymerization, which is crucial for cancer cell division. The specific compound under discussion has shown promising results in vitro against various cancer cell lines .

Antiviral Properties

Compounds similar to 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been evaluated for their antiviral activities. Subtle structural variations have been linked to enhanced antiviral effects against certain viruses. This suggests that modifications in the phenyl moiety can lead to improved efficacy against viral infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This activity positions it as a potential therapeutic agent for inflammatory diseases .

The biological activity of 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation in cancer cells.
  • Modulation of Cytokine Production : By inhibiting key inflammatory mediators, the compound reduces inflammation.
  • Antiviral Mechanisms : The precise mechanisms remain under investigation but may involve interference with viral replication processes.

Case Studies and Research Findings

StudyFindings
Demonstrated antitumoral activity through tubulin inhibition in various cancer cell lines.
Showed significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages.
Highlighted antiviral properties with structure-activity relationship studies indicating potential for drug development.

Propiedades

IUPAC Name

3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S.BrH/c1-25-14-4-2-3-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-5-7-13(8-6-11)22(23)24;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHJIBRYGXDOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.